Cas no 3131-03-1 (Pristinamycin IA)

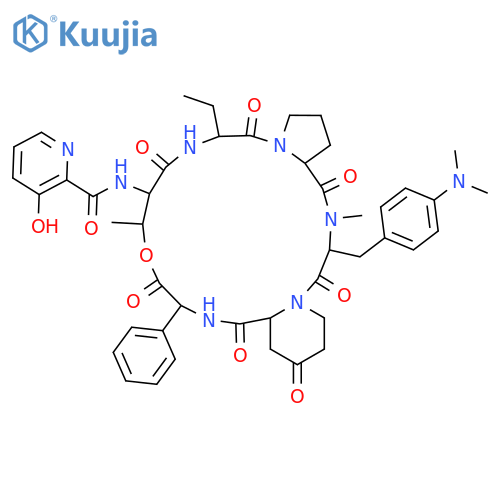

Pristinamycin IA structure

商品名:Pristinamycin IA

CAS番号:3131-03-1

MF:C45H54N8O10

メガワット:866.957870960236

CID:306289

Pristinamycin IA 化学的及び物理的性質

名前と識別子

-

- Pristinamycin IA (9CI)

- Pristinamycin IA DISCONTINUED

- PRISTINAMYCIN IA

- Antibiotic PA 114 B1

- Antibiotic PA 114B

- Mikamycin B

- Mikamycin IA

- Ostreogrycin B

- PA 114B

- Streptogramin B

- Vernamycin BA

- Pristinamycin IA

-

- ほほえんだ: O=C(C(N(C(C(CCC1)N1C(C(NC2=O)CC)=O)=O)C)CC3=CC=C(N(C)C)C=C3)N(CCC4=O)C(C4)C(NC(C5=CC=CC=C5)C(OC(C2NC(C(N=CC=C6)=C6O)=O)C)=O)=O

計算された属性

- せいみつぶんしりょう: 866.39600

- どういたいしつりょう: 866.396

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 12

- 重原子数: 63

- 回転可能化学結合数: 7

- 複雑さ: 1700

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 228A^2

じっけんとくせい

- 密度みつど: 1.1881 (rough estimate)

- ゆうかいてん: 198°

- ふってん: 780.3°C (rough estimate)

- フラッシュポイント: 680.8°C

- 屈折率: 1.6910 (estimate)

- PSA: 227.96000

- LogP: 2.13220

- ひせんこうど: D22 -57.5° (c = 0.25 in ethanol)

Pristinamycin IA セキュリティ情報

- 危険物輸送番号:UN 3172

- 危険レベル:6.1(b)

- 包装カテゴリ:III

- 危険レベル:6.1(b)

- 包装グループ:III

- 包装等級:III

- セキュリティ用語:6.1(b)

- ちょぞうじょうけん:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month

Pristinamycin IA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-362038-5mg |

Virginiamycin B, |

3131-03-1 | ≥99% | 5mg |

¥1579.00 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M66610-10mg |

Pristinamycin IA |

3131-03-1 | 95% | 10mg |

¥4198.0 | 2022-04-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P860433-5mg |

Pristinamycin IA |

3131-03-1 | >95% | 5mg |

¥3,829.50 | 2022-09-01 | |

| ChemScence | CS-5850-10mg |

Pristinamycin IA |

3131-03-1 | 95.51% | 10mg |

$504.0 | 2022-04-27 | |

| MedChemExpress | HY-A0279A-10mM*1mLinDMSO |

Pristinamycin IA |

3131-03-1 | 95.51% | 10mM*1mLinDMSO |

¥4005 | 2022-05-18 | |

| MedChemExpress | HY-A0279A-5mg |

Pristinamycin IA |

3131-03-1 | 98.91% | 5mg |

¥2600 | 2024-04-18 | |

| MedChemExpress | HY-A0279A-25mg |

Pristinamycin IA |

3131-03-1 | 98.91% | 25mg |

¥8500 | 2024-04-18 | |

| BioAustralis | BIA-V1132-5mg |

Virginiamycin B |

3131-03-1 | >95% by HPLC | 5mg |

$290.00 | 2023-09-26 | |

| MedChemExpress | HY-A0279A-10mM*1 mL in DMSO |

Pristinamycin IA |

3131-03-1 | 98.91% | 10mM*1 mL in DMSO |

¥4005 | 2024-04-18 | |

| Aaron | AR00C7AL-5mg |

mikamycin B |

3131-03-1 | 95% | 5mg |

$327.00 | 2025-01-24 |

Pristinamycin IA 関連文献

-

Lin Qi,Yuan Ge,Tian Xia,Ji-Zheng He,Congcong Shen,Jianlei Wang,Yong-Jun Liu Environ. Sci.: Nano 2019 6 456

-

Florian Kopp,Mohamed A. Marahiel Nat. Prod. Rep. 2007 24 735

-

3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural productsRashed S. Al Toma,Clara Brieke,Max J. Cryle,Roderich D. Süssmuth Nat. Prod. Rep. 2015 32 1207

-

Rajat Subhra Giri,Bhubaneswar Mandal CrystEngComm 2019 21 5618

-

5. Dissociation–equilibrium constant and bound conformation for weak antibiotic binding interaction with different bacterial ribosomesLaurent Verdier,Josyane Gharbi-Benarous,Gildas Bertho,Nathalie Evrard-Todeschi,Pascale Mauvais,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 2000 2363

3131-03-1 (Pristinamycin IA) 関連製品

- 23152-29-6(Virginiamycin S1)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3131-03-1)Pristinamycin IA

清らかである:99%/99%/99%/99%/99%

はかる:1ml/50mg/25mg/10mg/5mg

価格 ($):416.0/1318.0/700.0/430.0/265.0